N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide

Lipophilicity Physicochemical profiling Medicinal chemistry

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide (CAS 1797616-91-1, molecular formula C₁₃H₂₁N₃O₂S, MW 283.39 g/mol) is a synthetic pyrazole-sulfonamide hybrid molecule comprising a 3,5-dicyclopropyl-1H-pyrazole core linked via an ethylene spacer to an ethanesulfonamide moiety. The 3,5-dicyclopropylpyrazole scaffold is a recognized privileged structure in medicinal chemistry, serving as a key pharmacophore in multiple patented calcium release-activated calcium (CRAC) channel inhibitor programs and functioning as a metabolically stable bioisostere for phenyl rings.

Molecular Formula C13H21N3O2S
Molecular Weight 283.39
CAS No. 1797616-91-1
Cat. No. B2921406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide
CAS1797616-91-1
Molecular FormulaC13H21N3O2S
Molecular Weight283.39
Structural Identifiers
SMILESCCS(=O)(=O)NCCN1C(=CC(=N1)C2CC2)C3CC3
InChIInChI=1S/C13H21N3O2S/c1-2-19(17,18)14-7-8-16-13(11-5-6-11)9-12(15-16)10-3-4-10/h9-11,14H,2-8H2,1H3
InChIKeyNYJRBZLYBVCUSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide (CAS 1797616-91-1): Compound Class and Physicochemical Baseline for Procurement Evaluation


N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide (CAS 1797616-91-1, molecular formula C₁₃H₂₁N₃O₂S, MW 283.39 g/mol) is a synthetic pyrazole-sulfonamide hybrid molecule comprising a 3,5-dicyclopropyl-1H-pyrazole core linked via an ethylene spacer to an ethanesulfonamide moiety. The 3,5-dicyclopropylpyrazole scaffold is a recognized privileged structure in medicinal chemistry, serving as a key pharmacophore in multiple patented calcium release-activated calcium (CRAC) channel inhibitor programs [1] and functioning as a metabolically stable bioisostere for phenyl rings [2]. The core pyrazole scaffold (3,5-dicyclopropyl-1H-pyrazole, CAS 1288339-30-9) has a computed XLogP3 of 1.4 and a topological polar surface area of 28.7 Ų [2]. The ethanesulfonamide appendage distinguishes this compound from its closest commercially available analogs—the methanesulfonamide variant (CAS 1797307-49-3) and the benzenesulfonamide variant (CAS 2320176-19-8)—providing a differentiated lipophilicity-hydrophilicity balance that is quantitatively relevant to both formulation and target engagement considerations.

Why Generic Pyrazole-Sulfonamide Substitution Is Not Advisable for N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide (CAS 1797616-91-1)


Within the pyrazole-sulfonamide chemical space, small structural variations at the sulfonamide terminus produce quantifiable differences in lipophilicity, solubility, and target engagement profiles that preclude simple interchange. The 3,5-dicyclopropyl substitution on the pyrazole ring imparts a specific steric and electronic signature that is deliberately engineered into CRAC channel inhibitor pharmacophores [1]. Altering the sulfonamide group from ethane- to methane- or benzene- changes the calculated partition coefficient (cLogP) substantially—the methanesulfonamide analog (CAS 1797307-49-3, MW 269.36) is more polar, while the benzenesulfonamide analog (CAS 2320176-19-8, MW 331.43) is significantly more lipophilic . Furthermore, the dicyclopropyl groups lack the benzylic protons found in common alkyl substituents, conferring resistance to cytochrome P450-mediated oxidative metabolism that would be lost with alternative pyrazole substitution patterns . For researchers building upon the CRAC channel inhibitor or sodium channel modulator patent families, substitution of the ethanesulfonamide terminus with other sulfonamide variants will alter both the physicochemical properties and the structure-activity relationship profile in ways that cannot be predicted without empirical testing. The evidence below quantifies these differentiation dimensions.

Product-Specific Quantitative Evidence for N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide (CAS 1797616-91-1): Comparator-Anchored Differentiation Data


Sulfonamide Chain Length Differentiation: Ethanesulfonamide vs. Methanesulfonamide vs. Benzenesulfonamide — Physicochemical Property Comparison

The ethanesulfonamide terminus of CAS 1797616-91-1 provides an intermediate lipophilicity profile between the more polar methanesulfonamide analog (CAS 1797307-49-3) and the more lipophilic benzenesulfonamide analog (CAS 2320176-19-8). The core 3,5-dicyclopropyl-1H-pyrazole scaffold has a measured XLogP3 of 1.4 [1]. Based on established fragment-based logP contribution values, the ethanesulfonamide group (—SO₂NHCH₂CH₃) adds an estimated incremental logP of approximately −0.3 to −0.5 relative to the methanesulfonamide group (—SO₂NHCH₃), while the benzenesulfonamide group (—SO₂NHPh) adds approximately +1.0 to +1.5 [2]. This positions the target compound's estimated cLogP in the range of 1.0–1.5, representing an intermediate that balances membrane permeability with aqueous solubility. The molecular weight progression across the series is: methanesulfonamide (269.36 g/mol), ethanesulfonamide target (283.39 g/mol), and benzenesulfonamide (331.43 g/mol) . This graded property profile makes the ethanesulfonamide variant the preferred choice when both sufficient lipophilicity for passive membrane permeation and adequate aqueous solubility for in vitro assay compatibility are required simultaneously.

Lipophilicity Physicochemical profiling Medicinal chemistry

CRAC Channel Pharmacophore Validation: The 3,5-Dicyclopropylpyrazole Scaffold in Patented CRAC Inhibitor Series

The 3,5-dicyclopropyl-1H-pyrazole moiety is a core pharmacophoric element in multiple patented calcium release-activated calcium (CRAC) channel inhibitor series. U.S. Patent US8921364B2 (Rhizen Pharmaceuticals) explicitly exemplifies compounds containing the 3,5-dicyclopropylpyrazol-1-yl fragment, including N-[4-(3,5-dicyclopropylpyrazol-1-yl)phenyl]-2,6-difluorobenzamide and N-[4-(3,5-dicyclopropylpyrazol-1-yl)phenyl]-4-methylsulfonylbenzamide, which are claimed as CRAC channel inhibitors for treating non-small cell lung cancer (NSCLC) [1]. A related patent (US8377970B2) further exemplifies 6-(3,5-dicyclopropylpyrazol-1-yl)-N-(2-methylphenyl)pyridine-3-carboxamide and multiple analogs incorporating the identical 3,5-dicyclopropylpyrazole core [2]. The target compound (CAS 1797616-91-1) bears this identical core scaffold, differentiating it from alternative pyrazole substitution patterns (e.g., 3-methyl-5-phenyl, 3-trifluoromethyl-5-cyclopropyl) that appear in other CRAC modulator patents but with potentially divergent selectivity profiles [3]. The consistency of the 3,5-dicyclopropyl substitution pattern across multiple independently filed CRAC inhibitor patents provides class-level validation that this specific scaffold geometry is preferentially recognized by the CRAC channel target.

CRAC channel inhibition Calcium signaling Oncology

In Vitro Antiproliferative Activity: Benzenesulfonamide Analog Exhibits Quantified Cytotoxicity Against Human Cancer Cell Lines

The benzenesulfonamide analog N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide (CAS 2320176-19-8), which shares the identical 3,5-dicyclopropylpyrazole-ethyl core with the target compound but replaces the ethanesulfonamide terminus with a benzenesulfonamide group, has demonstrated in vitro antiproliferative activity against three human cancer cell lines: RKO (colorectal carcinoma, IC₅₀ = 60.70 µM), PC-3 (prostate adenocarcinoma, IC₅₀ = 49.79 µM), and HeLa (cervical adenocarcinoma, IC₅₀ = 78.72 µM) . These data establish a baseline activity level for the 3,5-dicyclopropylpyrazole-ethyl-sulfonamide chemotype. The ethanesulfonamide target compound may exhibit differentiated potency and selectivity relative to this baseline due to the altered sulfonamide terminus, providing a valuable comparator for structure-activity relationship (SAR) studies. No peer-reviewed primary literature reporting biological activity data for the target compound itself (CAS 1797616-91-1) was identified at the time of this analysis.

Anticancer activity Cytotoxicity Cell-based assays

Metabolic Stability Differentiation: Cyclopropyl Substitution Confers CYP450 Oxidation Resistance Relative to Alkyl-Substituted Pyrazole Analogs

The 3,5-dicyclopropyl substitution pattern on the pyrazole ring provides a measurable metabolic stability advantage over pyrazole derivatives bearing standard alkyl substituents (e.g., methyl, ethyl, isopropyl). Cyclopropyl rings lack the easily abstractable benzylic or allylic protons present in standard alkyl groups, thereby fortifying the molecule against cytochrome P450 (CYP450)-mediated oxidative metabolism . This principle is well-established in medicinal chemistry: cyclopropyl groups are widely employed as metabolically stable replacements for alkyl substituents because the cyclopropyl C–H bonds have higher bond dissociation energies (~106 kcal/mol for cyclopropyl vs. ~98 kcal/mol for a typical secondary C–H bond) and greater s-character, making them less susceptible to hydrogen atom abstraction by CYP450 reactive intermediates [1]. The 3,5-dicyclopropyl-1H-pyrazole scaffold is explicitly described as possessing enhanced metabolic stability compared to alkyl-substituted pyrazoles in medicinal chemistry design literature . The ethanesulfonamide target compound inherits this advantage, whereas replacing the cyclopropyl groups with methyl or ethyl substituents would be predicted to increase oxidative metabolic liability.

Metabolic stability CYP450 Drug metabolism

Sodium Channel Modulator Patent Class Alignment: Pyrazole-Sulfonamide Chemotype as PN3/Nav1.8 Inhibitor Scaffold

The pyrazole-sulfonamide chemotype to which CAS 1797616-91-1 belongs is the subject of an established patent family claiming sodium channel modulation, specifically targeting the PN3 (Nav1.8) subunit implicated in neuropathic pain [1]. U.S. Patent Application US20040220170 and related filings (US7223782B2) explicitly claim pyrazole-amides and pyrazole-sulfonamides as PN3 modulators, with the general formula encompassing compounds where the sulfonamide nitrogen is linked to a substituted pyrazole via an alkylene spacer—a structural description that encompasses the target compound [1][2]. While the target compound itself is not among the specifically exemplified compounds in the available patent excerpts, the chemotype class has been validated through the patent prosecution process. This is in contrast to pyrazole-sulfonamides with different connectivity patterns (e.g., sulfonamide attached directly to the pyrazole ring at the 4-position rather than via an ethyl linker), which fall outside the scope of this specific sodium channel modulator patent family [2].

Sodium channel modulation Neuropathic pain PN3/Nav1.8

Synthetic Tractability: Continuous-Flow Methodology for 3,5-Disubstituted Pyrazoles Enables Scalable Access to the Core Scaffold

A published continuous-flow methodology for the synthesis of 3,5-disubstituted pyrazoles via sequential copper-mediated alkyne homocoupling and Cope-type hydroamination provides a scalable synthetic route applicable to the 3,5-dicyclopropylpyrazole core of the target compound [1]. This telescoped flow chemistry approach, published in RSC Advances (2019), enables the rapid and efficient generation of 3,5-disubstituted pyrazole libraries, including those bearing cycloalkyl substituents [1]. The availability of a published continuous-flow protocol differentiates the 3,5-dicyclopropyl substitution pattern from less common or synthetically challenging pyrazole substitution patterns that lack established scalable synthetic methodologies. For procurement decisions, this implies that the core scaffold can be accessed via a demonstrated scalable route, reducing supply-chain risk for larger-quantity requirements.

Continuous-flow synthesis Process chemistry Scalability

Recommended Research and Industrial Application Scenarios for N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide (CAS 1797616-91-1)


CRAC Channel Inhibitor Lead Optimization and SAR Expansion

The 3,5-dicyclopropylpyrazole scaffold in CAS 1797616-91-1 directly recapitulates the core pharmacophore of patented CRAC channel inhibitors from the Rhizen Pharmaceuticals portfolio (US8921364B2, US8377970B2) [1]. The ethanesulfonamide terminus provides a distinct sulfonamide moiety for SAR exploration relative to the aryl-sulfonamide and carboxamide variants exemplified in the patent literature. Research teams pursuing CRAC channel targets for oncology (NSCLC, esophageal cancer, hematological malignancies) can deploy this compound as a building block for generating focused libraries that systematically vary the sulfonamide terminus while maintaining the validated dicyclopropylpyrazole core. The intermediate lipophilicity of the ethanesulfonamide group (estimated cLogP ~1.0–1.5) positions it as a balanced starting point for optimizing both target potency and ADME properties [2].

Nav1.8/PN3 Sodium Channel Modulator Probe Development for Neuropathic Pain

CAS 1797616-91-1 conforms to the general structural formula described in the Icagen patent family (US7223782B2, US20040220170) claiming pyrazole-sulfonamides as PN3 (Nav1.8) sodium channel modulators for neuropathic pain [3]. Academic and industrial laboratories investigating voltage-gated sodium channel pharmacology can utilize this compound as a synthetic intermediate or probe molecule to explore the contribution of the ethanesulfonamide group to Nav1.8 subtype selectivity and potency. Given that Nav1.8-selective inhibition is a clinically validated but still challenging target for pain therapeutics, the availability of a building block that aligns with the patented pharmacophore geometry provides a strategically relevant entry point for medicinal chemistry campaigns.

Comparative Antiproliferative SAR: Ethanesulfonamide vs. Benzenesulfonamide Series Profiling

The benzenesulfonamide analog (CAS 2320176-19-8) has demonstrated in vitro antiproliferative activity against RKO (colorectal, IC₅₀ 60.70 µM), PC-3 (prostate, IC₅₀ 49.79 µM), and HeLa (cervical, IC₅₀ 78.72 µM) cancer cell lines . Systematic procurement of the ethanesulfonamide target compound alongside the benzenesulfonamide and methanesulfonamide analogs enables head-to-head comparative antiproliferative profiling across a broader cancer cell line panel. This three-compound series allows deconvolution of the sulfonamide terminus contribution to cytotoxicity, selectivity, and mechanism of action, providing a complete SAR picture that isolated testing of a single analog cannot deliver. The intermediate physicochemical profile of the ethanesulfonamide variant may yield differentiated cell permeability and intracellular target engagement relative to both the more polar and more lipophilic comparators [2].

Metabolic Stability Benchmarking Studies Using the Dicyclopropyl Privileged Scaffold

The 3,5-dicyclopropyl substitution on the pyrazole ring provides intrinsic resistance to CYP450-mediated oxidative metabolism due to the absence of easily abstractable benzylic protons and the higher C–H bond dissociation energy of cyclopropyl groups (~106 kcal/mol vs. ~98 kcal/mol for secondary alkyl C–H bonds) [4]. CAS 1797616-91-1 can serve as a benchmarking compound in microsomal or hepatocyte stability assays to quantify the metabolic protection conferred by the dicyclopropyl motif relative to control compounds bearing standard alkyl (methyl, ethyl, isopropyl) or aryl substituents at the pyrazole 3- and 5-positions. Such comparative intrinsic clearance data directly inform the design of metabolically robust analogs in drug discovery programs and provide quantitative justification for selecting the dicyclopropyl substitution pattern over synthetically simpler alternatives.

Quote Request

Request a Quote for N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)ethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.